molecular formula C16H23F2N3O2 B2799275 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea CAS No. 1207019-26-8

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2799275
CAS No.: 1207019-26-8
M. Wt: 327.376
InChI Key: SZVDJXVBEVQHCD-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a synthetic organic compound featuring a urea core, a 2,6-difluorophenyl group, and a piperidine moiety substituted with a 2-methoxyethyl chain. This specific structure suggests potential as an intermediate or a targeted inhibitor in medicinal chemistry and drug discovery research. Piperidine and difluorophenyl rings are common structural features in many biologically active molecules and approved pharmaceuticals . The presence of the urea linkage is also significant, as this functional group is found in a variety of enzyme inhibitors and receptor antagonists, including kinase inhibitors . Researchers may investigate this compound for its potential interactions with various biological targets, such as enzymes or G protein-coupled receptors (GPCRs), given the known role of piperidine derivatives in such applications . The 2-methoxyethyl side chain may be explored for its influence on the compound's solubility and overall pharmacokinetic properties. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2N3O2/c1-23-10-9-21-7-5-12(6-8-21)11-19-16(22)20-15-13(17)3-2-4-14(15)18/h2-4,12H,5-11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVDJXVBEVQHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This can be achieved through the reaction of 2,6-difluorobenzonitrile with an appropriate amine under controlled conditions. The resulting intermediate is then reacted with methoxyethylpiperidine to form the final product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea has a wide range of applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to the central nervous system.

  • Industry: The compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-3-(piperidin-4-yl)urea (Compound 2)

  • Structural Difference : Lacks the 2-methoxyethyl substitution on the piperidine nitrogen.
  • Implications: The absence of the 2-methoxyethyl group may reduce solubility and alter pharmacokinetics. In sEH inhibitor studies, such modifications are known to influence drug-target residence time and metabolic stability .
  • Data : Reported melting point (175.6°C) and HRMS ([M+H]+ = 255.0312) suggest distinct crystallinity and molecular weight compared to the target compound .

(S)-1-(2,6-Difluorophenyl)-3-(1-(2-methylbutanoyl)piperidin-4-yl)urea

  • Structural Difference: Features a 2-methylbutanoyl group instead of 2-methoxyethyl.
  • Such analogs are often optimized for enhanced target occupancy in vivo .

Urea Derivatives with Heterocyclic Modifications

Quinoline-Thiazolidinone Urea Conjugate (Compound 10d)

  • Structure: Combines a 2,6-difluorophenyl urea with a thiazolidinone-quinoline moiety.
  • Application: Designed as an anti-colorectal cancer agent, demonstrating how urea cores can be diversified for oncology targets. The thiazolidinone ring may engage in hydrogen bonding with kinases or DNA, diverging from the enzymatic targets of simpler ureas .
  • Data : HRMS ([M+H]+ = 711.2184) confirms a significantly higher molecular weight (C34H34F3N6O6S) compared to the target compound .

Patent-Derived Urea Analogs (EP 4 121 415 B1)

  • Examples : 1-(2,6-Dichloropyridin-4-yl)-3-(2-hydroxymethylphenyl)urea, 1-(3-Trifluoromethoxyphenyl)-3-(2-hydroxymethylphenyl)urea.
  • Key Differences : Chlorine or trifluoromethoxy substituents instead of fluorine, and hydroxymethylphenyl groups replacing the piperidine scaffold.

Non-Urea Compounds with Shared Substituents

Goxalapladib (CAS-412950-27-7)

  • Structure : A naphthyridine acetamide with a 2-methoxyethyl-piperidine group and trifluoromethyl biphenyl moiety.
  • Application : Targets atherosclerosis, highlighting the therapeutic versatility of 2-methoxyethyl-piperidine substituents in cardiovascular disease. Unlike the target urea compound, its naphthyridine core likely inhibits phospholipase A2 .

Critical Analysis of Substituent Effects

  • 2-Methoxyethyl vs. Acyl Groups: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to acylated analogs (e.g., 2-methylbutanoyl), which prioritize lipophilicity for tissue penetration .
  • Fluorine vs.
  • Piperidine Scaffold : The piperidine ring’s conformation and substitution pattern (e.g., 2-methoxyethyl) may influence binding to helical domains in enzymes like Factor VIIa, as seen in structurally related ureas .

Biological Activity

1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a difluorophenyl group and a piperidinyl ring, position it as a valuable candidate for therapeutic applications, particularly in the treatment of neurological disorders. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H20F2N4O
  • CAS Number : 1207019-26-8

The presence of the difluorophenyl group contributes to its lipophilicity, while the piperidine ring may enhance its interaction with biological targets.

The biological activity of 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is primarily attributed to its ability to modulate specific molecular targets within biological systems. It is believed to interact with various receptors and enzymes, influencing pathways related to neurotransmission and inflammation. The exact mechanism remains under investigation, but preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha, similar to other urea derivatives .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against lipopolysaccharide (LPS)-induced TNF-alpha production. For instance, a related study on urea derivatives highlighted that modifications at the 1,1-position significantly influenced their anti-inflammatory properties .

Compound Activity Reference
SA13353Inhibitory effect on TNF-alpha production
1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)ureaPotential anti-inflammatory agentThis study

In Vivo Studies

Research involving animal models has shown promising results regarding the compound's efficacy in reducing inflammation and potentially alleviating symptoms associated with neurological disorders. The pharmacokinetics and bioavailability are critical factors that influence its therapeutic applications. Studies are ongoing to optimize these parameters for better clinical outcomes.

Case Studies

Several case studies have explored the effects of similar compounds on neurological conditions:

  • Study on Urea Derivatives : A study focused on various substituted urea derivatives demonstrated that certain structural modifications enhanced their pharmacological profiles, particularly in reducing neuroinflammation .
  • Therapeutic Applications : The compound has been considered for applications in treating diseases such as Alzheimer's and multiple sclerosis due to its potential neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, it is beneficial to compare it with structurally similar compounds.

Compound Structural Features Biological Activity
1-(2,6-Difluorophenyl)ethan-1-oneLacks piperidine and urea groupsMinimal anti-inflammatory activity
2,6-Difluorophenyl isocyanateContains isocyanate groupReactivity with biological nucleophiles

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,6-Difluorophenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with the preparation of the piperidine-methoxyethyl intermediate. Key steps include nucleophilic substitution to attach the methoxyethyl group to the piperidine ring, followed by urea coupling via isocyanate intermediates. Optimization requires control of temperature (60–80°C), solvent selection (e.g., dichloromethane or DMF), and catalysts like triethylamine to enhance yields (≥70%) . Purification via column chromatography with gradients of ethyl acetate/hexane ensures high purity (>95%).

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Confirm the structure using:

  • ¹H/¹³C NMR : Identify resonances for the difluorophenyl group (δ 6.8–7.2 ppm), piperidine protons (δ 2.5–3.5 ppm), and methoxyethyl protons (δ 3.3–3.7 ppm).
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) at m/z ~352.2 and fragmentation patterns matching the urea and piperidine moieties.
  • FTIR : Detect urea C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. For example:

  • Fluorescence Polarization : Measure displacement of a fluorescent ligand in dose-response curves (IC₅₀ values).
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD) using immobilized target proteins.
  • Cellular Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can the binding mechanism of this compound to Factor VIIa or other serine proteases be elucidated?

  • Methodological Answer : Employ X-ray crystallography to resolve co-crystal structures (e.g., PDB ID: 5F7S) . Molecular docking (using AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) can predict binding modes. Mutagenesis studies (e.g., alanine scanning) validate critical residues (e.g., His57, Asp102 in Factor VIIa) involved in hydrogen bonding with the urea group .

Q. How to resolve contradictory data in enzyme inhibition studies across different assay conditions?

  • Methodological Answer : Reconcile discrepancies by:

  • Buffer Optimization : Test pH (6.5–8.0) and ionic strength effects on enzyme activity.
  • Redox Stability Checks : Use LC-MS to detect compound degradation under assay conditions.
  • Orthogonal Assays : Compare SPR (label-free) with fluorescence-based readouts to rule out interference from fluorescent tags .

Q. What computational strategies are effective for predicting off-target interactions?

  • Methodological Answer : Perform proteome-wide docking using tools like SwissDock or Schrödinger’s Glide. Combine with pharmacophore modeling (e.g., Phase) to identify shared features with known ligands. Validate predictions using thermal shift assays (TSA) to monitor target protein stabilization .

Q. How to assess the compound’s stability under physiological conditions for preclinical development?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze degradation via HPLC at 0, 24, 48 hours.
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor purity changes.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants .

Q. What strategies guide structure-activity relationship (SAR) studies for improving potency?

  • Methodological Answer : Synthesize analogs with:

  • Piperidine Modifications : Replace methoxyethyl with morpholino or pyrrolidine groups.
  • Urea Isosteres : Test thiourea or carbamate replacements.
  • Fluorophenyl Variations : Introduce chloro or methyl substituents.
    Evaluate changes using Free-Wilson analysis or 3D-QSAR (CoMFA/CoMSIA) to map steric/electronic contributions .

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